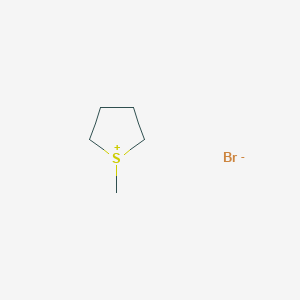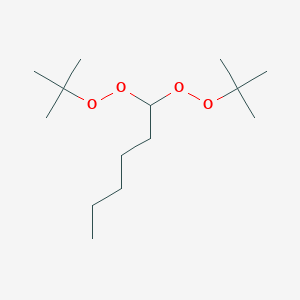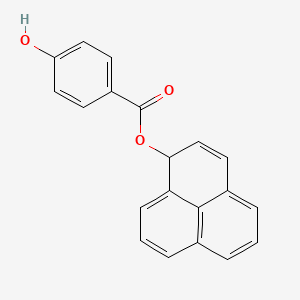
1H-Phenalen-1-yl 4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Phenalen-1-yl 4-hydroxybenzoate is a compound that combines the structural features of phenalenone and 4-hydroxybenzoic acid Phenalenone is an aromatic ketone known for its stability and unique photophysical properties, while 4-hydroxybenzoic acid is a phenolic compound commonly found in nature
Preparation Methods
The synthesis of 1H-Phenalen-1-yl 4-hydroxybenzoate typically involves the esterification of 1H-phenalen-1-ol with 4-hydroxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Chemical Reactions Analysis
1H-Phenalen-1-yl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenalenone moiety can be oxidized to form quinone derivatives under strong oxidizing conditions.
Reduction: Reduction of the carbonyl group in the phenalenone structure can yield alcohol derivatives.
Substitution: The hydroxyl group in the 4-hydroxybenzoate moiety can participate in nucleophilic substitution reactions, leading to the formation of various esters and ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Phenalen-1-yl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a fluorescent probe due to its unique photophysical properties. The compound can serve as a chemosensor for detecting specific ions or molecules.
Biology: Its fluorescence properties make it useful in cellular imaging and as a marker for various biological processes.
Medicine: The compound’s ability to generate singlet oxygen upon irradiation makes it a potential photosensitizer for photodynamic therapy (PDT) in treating certain cancers and microbial infections.
Mechanism of Action
The mechanism of action of 1H-Phenalen-1-yl 4-hydroxybenzoate primarily involves its photophysical properties. Upon irradiation with light, the compound can generate singlet oxygen, a highly reactive form of oxygen that can induce oxidative damage to cellular components. This property is particularly useful in photodynamic therapy, where the compound targets and destroys cancer cells or microbial pathogens through oxidative stress .
Comparison with Similar Compounds
1H-Phenalen-1-yl 4-hydroxybenzoate can be compared with other phenalenone derivatives and hydroxybenzoate esters. Similar compounds include:
Phenalenone: Known for its stability and use as a photosensitizer.
4-Hydroxybenzoic acid: Commonly used in the synthesis of parabens and other esters.
Phenalenone derivatives: These compounds often exhibit similar photophysical properties and applications in fluorescence and photodynamic therapy.
The uniqueness of this compound lies in its combined structural features, which enhance its photophysical properties and broaden its range of applications.
Properties
CAS No. |
91598-48-0 |
|---|---|
Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
1H-phenalen-1-yl 4-hydroxybenzoate |
InChI |
InChI=1S/C20H14O3/c21-16-10-7-15(8-11-16)20(22)23-18-12-9-14-4-1-3-13-5-2-6-17(18)19(13)14/h1-12,18,21H |
InChI Key |
PSNVUXCNMSOPNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC(C3=CC=C2)OC(=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


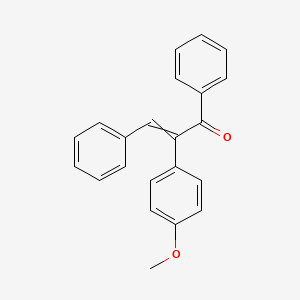
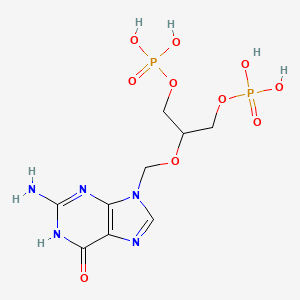
![4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14353428.png)
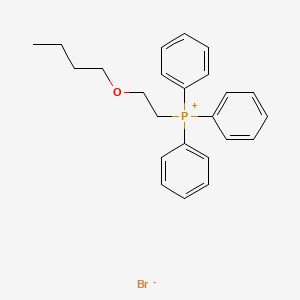

![2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14353450.png)
![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)
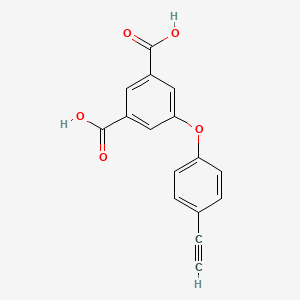
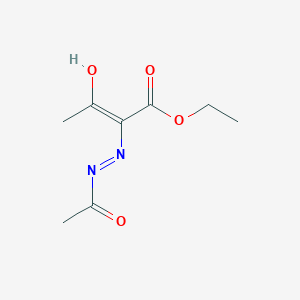
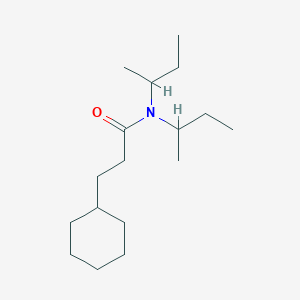
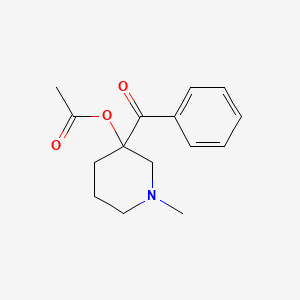
![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)
